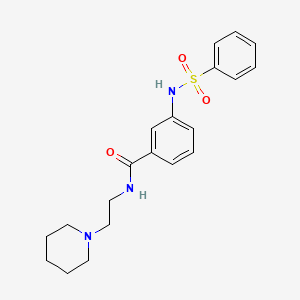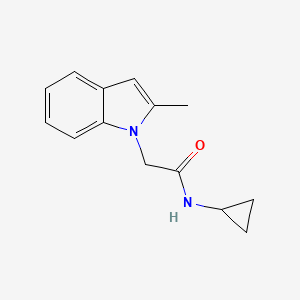
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is not fully understood. However, it is believed that 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides by binding to them.
Biochemical and Physiological Effects:
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of histone deacetylases. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the degradation of acetylcholine.
Advantages and Limitations for Lab Experiments
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also relatively expensive, which limits its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further optimized to improve its anticancer and Alzheimer's disease properties. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could also be studied for its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. In addition, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further studied for its anti-inflammatory and acetylcholinesterase inhibitory effects. Finally, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells, although its mechanism of action is not fully understood. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, including the optimization of its properties and the study of its potential applications in other fields.
Synthesis Methods
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction between 3-aminobenzoic acid and piperidine in the presence of thionyl chloride, followed by the reaction with benzene sulfonamide. Another method involves the reaction between 3-(chlorosulfonyl)benzoic acid and piperidine, followed by the reaction with 2-(piperidin-1-yl)ethanamine. These methods have been optimized to obtain high yields of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide.
Scientific Research Applications
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-12-15-23-13-5-2-6-14-23)17-8-7-9-18(16-17)22-27(25,26)19-10-3-1-4-11-19/h1,3-4,7-11,16,22H,2,5-6,12-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKPZHBLWDEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)



![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)


![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)
